molecular formula C4H11NO2S B2675287 N-methylpropane-2-sulfonamide CAS No. 25855-59-8

N-methylpropane-2-sulfonamide

Cat. No.: B2675287
CAS No.: 25855-59-8
M. Wt: 137.2
InChI Key: SLZVNMYAQGDTPL-UHFFFAOYSA-N
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Description

N-methylpropane-2-sulfonamide is an organosulfur compound with the molecular formula C4H11NO2S It is a member of the sulfonamide class, characterized by the presence of a sulfonamide functional group attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

CH3CH2CH2SO2Cl+CH3NH2CH3CH2CH2SO2NHCH3+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} CH3​CH2​CH2​SO2​Cl+CH3​NH2​→CH3​CH2​CH2​SO2​NHCH3​+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides can react with the sulfonamide nitrogen under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

N-methylpropane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: It serves as a probe in studying enzyme mechanisms involving sulfonamide groups.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methylpropane-2-sulfonamide involves its interaction with molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

    2-methyl-2-propanesulfinamide:

    Sulfonimidates: These compounds have a similar sulfonamide group but differ in their overall structure and reactivity.

Uniqueness: N-methylpropane-2-sulfonamide is unique due to its specific structural features and reactivity profile. Unlike tert-butanesulfinamide, which is primarily used in asymmetric synthesis, this compound has broader applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-methylpropane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2)8(6,7)5-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVNMYAQGDTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25855-59-8
Record name N-methylpropane-2-sulfonamide
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